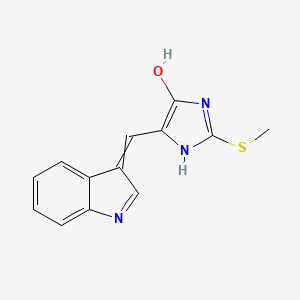

4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole

Übersicht

Beschreibung

“4-(Piperazine-1-sulfonyl)benzaldehyde” is a compound with the CAS Number: 2171933-95-0 . Another related compound is “4-(piperazine-1-sulfonyl)morpholine hydrochloride” with the CAS Number: 813463-32-0 .

Synthesis Analysis

While specific synthesis methods for “4-(Piperazine-1-sulfonyl)-2,1,3-benzothiadiazole” were not found, there are studies on the synthesis of related compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Molecular Structure Analysis

The molecular structure of “4-(Piperazine-1-sulfonyl)-morpholine” is available in PubChem with the CID 973810 . The molecular formula is C8H17N3O3S and the molecular weight is 235.31 g/mol .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(Piperazine-1-sulfonyl)morpholine hydrochloride” include a molecular weight of 271.77 and a purity of 95%. It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

N-Dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including those related to benzothiadiazole structures, are clinically significant for treating depression, psychosis, or anxiety. These compounds, such as buspirone and trazodone, undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which have a variety of serotonin receptor-related effects. Despite their therapeutic potential, some metabolites have been used uncontrolled as amphetamine-like designer drugs, and their extensive tissue distribution, including the brain, highlights the need for further exploration of their pharmacological actions and metabolism (Caccia, 2007).

Carbonic Anhydrase Inhibitory Action

Benzothiadiazines, related to benzothiadiazole compounds, serve as diuretics with carbonic anhydrase inhibitory properties, contributing to their therapeutic activity in managing cardiovascular diseases and obesity. These effects are attributed to the inhibition of carbonic anhydrase isoforms present in kidneys and blood vessels, which also explains the blood pressure-lowering effects of these drugs. This demonstrates the polypharmacological potential of sulfonamide-based diuretics in treating various pathologies, including hypertension and obesity, by modulating nitrite excretion and organ-protective activity (Carta & Supuran, 2013).

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone derivative, is currently in clinical studies for treating tuberculosis (TB). This compound targets decaprenylphosphoryl ribose oxidase DprE1, essential for cell wall synthesis in Mycobacterium tuberculosis. Pilot clinical studies suggest optimism for its development towards efficient TB drug regimens, indicating the potential of benzothiadiazole derivatives in addressing infectious diseases (Makarov & Mikušová, 2020).

Antifungal and Immunomodulating Activities

Benzothiadiazole derivatives, specifically 1,4-benzothiazine azole derivatives, have shown promising in vitro and in vivo antifungal activity, especially against Candida species. These compounds' efficacy is attributed to their chemical characteristics, such as ether substitution, which may contribute to their in vivo activity through direct antifungal effects and improvement of protective immune responses. This suggests the dual role of benzothiadiazole derivatives in antifungal therapy and immunomodulation, offering a significant increase in in vivo efficacy (Schiaffella & Vecchiarelli, 2001).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

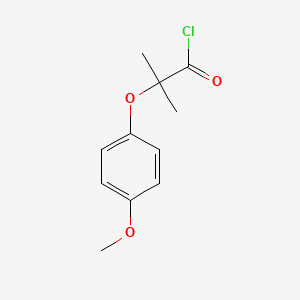

IUPAC Name |

4-piperazin-1-ylsulfonyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S2/c15-18(16,14-6-4-11-5-7-14)9-3-1-2-8-10(9)13-17-12-8/h1-3,11H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNIKKVQBHVYMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

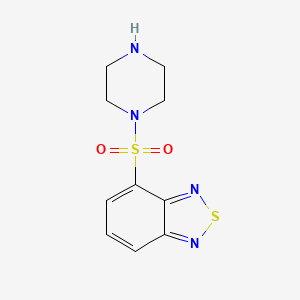

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=NSN=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679066 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Fluoro-benzylamino)-methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B3141784.png)

![8-[(3-Dimethylamino-propylamino)-methyl]-2,3-dihydro-6H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3141804.png)

![3-(4-Chloro-pyrrolo[2,3-d]pyrimidin-7-yl)-propionic acid ethyl ester](/img/structure/B3141827.png)

![4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3141850.png)

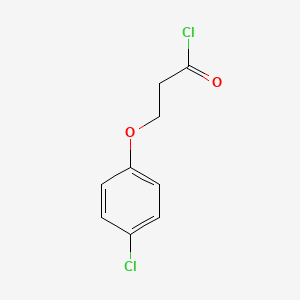

![2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride](/img/structure/B3141856.png)